5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a benzimidazole core, which is known for its diverse biological activities, and a pyridine moiety, which enhances its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of the compound 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its activity and resulting in the disruption of the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle progression. Normally, CHK1 phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . The inhibition of CHK1 by the compound disrupts this process, halting the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase .
Pharmacokinetics
The compound’s pharmacokinetic properties have been optimized for in vivo efficacy . Both CHK1 potency and off-target human ether-a-go-go-related gene (hERG) ion channel inhibition were dependent on lipophilicity and basicity in this series . The optimization of CHK1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (PK-PD) properties resulted in a compound with low predicted doses and exposures in humans which mitigated the residual weak in vitro hERG inhibition .
Result of Action
The result of the compound’s action is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . The inhibition of CHK1 leads to the disruption of the cell cycle, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications, including anticancer and antiviral activities.
Uniqueness
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core and a pyridine moiety, which enhances its pharmacological profile. This dual functionality allows for a broader range of biological activities and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
5-(pyridin-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-16-11-5-4-9(7-12(11)17-13)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXGDLFRQWMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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